molecular formula C10H18N4O B13474197 5-Methyl-1-(2-morpholinoethyl)-1H-pyrazol-3-amine

5-Methyl-1-(2-morpholinoethyl)-1H-pyrazol-3-amine

Cat. No.: B13474197
M. Wt: 210.28 g/mol
InChI Key: YTHIGGDGBZWAKS-UHFFFAOYSA-N
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Description

5-methyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine typically involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 2-(morpholin-4-yl)ethylamine under appropriate conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives of the pyrazole ring.

    Substitution: Substituted derivatives where the morpholine moiety is replaced by other functional groups.

Scientific Research Applications

5-methyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-morpholin-4-ylethyl)-1H-pyrazol-3-amine: Similar structure but lacks the methyl group.

    5-methyl-1H-pyrazol-3-amine: Similar structure but lacks the morpholine moiety.

    2-(morpholin-4-yl)ethylamine: Contains the morpholine moiety but lacks the pyrazole ring.

Uniqueness

5-methyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine is unique due to the presence of both the methyl group and the morpholine moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

5-methyl-1-(2-morpholin-4-ylethyl)pyrazol-3-amine

InChI

InChI=1S/C10H18N4O/c1-9-8-10(11)12-14(9)3-2-13-4-6-15-7-5-13/h8H,2-7H2,1H3,(H2,11,12)

InChI Key

YTHIGGDGBZWAKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCN2CCOCC2)N

Origin of Product

United States

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